molecular formula C16H30 B14601170 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene CAS No. 61063-98-7

2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene

Katalognummer: B14601170
CAS-Nummer: 61063-98-7
Molekulargewicht: 222.41 g/mol
InChI-Schlüssel: YBIHHLZHTVXUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene is a complex organic compound characterized by its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the non-4-ene backbone through a series of organic reactions.

    Introduction of Methyl Groups: Methyl groups are introduced at specific positions using methylating agents under controlled conditions.

    Formation of the Methylidene Group: The methylidene group is introduced through a reaction involving a suitable precursor and a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-3-ene
  • 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-5-ene

Comparison: Compared to these similar compounds, 2,2,3,7,8,8-Hexamethyl-6-methylidenenon-4-ene exhibits unique properties due to the specific positioning of the methylidene group

Eigenschaften

CAS-Nummer

61063-98-7

Molekularformel

C16H30

Molekulargewicht

222.41 g/mol

IUPAC-Name

2,2,3,7,8,8-hexamethyl-6-methylidenenon-4-ene

InChI

InChI=1S/C16H30/c1-12(14(3)16(7,8)9)10-11-13(2)15(4,5)6/h10-11,13-14H,1H2,2-9H3

InChI-Schlüssel

YBIHHLZHTVXUTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CC(=C)C(C)C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.